molecular formula C7H16O B127762 tert-Butyl isopropyl ether CAS No. 17348-59-3

tert-Butyl isopropyl ether

Cat. No. B127762
CAS RN: 17348-59-3
M. Wt: 116.2 g/mol
InChI Key: HNFSPSWQNZVCTB-UHFFFAOYSA-N
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Description

Tert-Butyl isopropyl ether (TBiPE) is a volatile organic compound (VOC) with a low boiling point of approximately -45°C (227.6°F). It is a colorless liquid with a characteristic ether-like odor, and it is highly flammable. TBiPE is used as a solvent in a variety of industrial applications and is also used as a reagent in chemical synthesis. It is also used in the manufacture of pharmaceuticals, pesticides, and other chemicals.

Scientific Research Applications

Synthesis and Catalysis

  • Non-Acid Catalytic Synthesis : tert-Butyl isopropyl ether (IPTBE) has been synthesized using a non-acid ionic liquid as a catalyst, marking a significant advancement in the synthesis of such ethers with high conversion and selectivity under mild conditions (Shi et al., 2003).
  • Zeolite-Catalyzed Synthesis : IPTBE's synthesis from 2-propanol and isobutene over various zeolites (H-Beta, H-ZSM-5, and H-Y) showcases the application of zeolites as effective catalysts in liquid-phase synthesis (Iborra et al., 2005).

Environmental and Pollution Studies

  • Fuel Oxygenates Solubility : The solubility of fuel oxygenates like IPTBE in aqueous media has been studied, providing key information for assessing the environmental fate of these pollutants (Gonzalez-Olmos & Iglesias, 2008).
  • Liquid-Liquid Equilibrium and Thermodynamics : Studies on liquid-liquid equilibrium of systems including IPTBE with water and thioglycolic acid, and the impact of temperature on these equilibria, are crucial for understanding and modeling environmental processes (Yan et al., 2018).

Energy and Fuel Research

  • Glycerol tert-Butyl Ethers as Fuel Additives : Research into glycerol tert-butyl ethers, which include IPTBE, focuses on their use as bio-renewable fuel additives, highlighting their potential in enhancing diesel engine performance and reducing emissions (Çakmak & Ozcan, 2020).

Polymer Science and Materials Engineering

  • Chain Transfer Polymerization : The use of tert-butyl esters, including IPTBE, as chain transfer agents in the copolymerization of vinyl ether and oxirane, underscores their role in advancing polymer science (Hotta et al., 2020).

Miscellaneous Applications

  • Adsorption and Kinetic Studies : Investigations into the adsorption and kinetic parameters of MTBE synthesis from tert-butyl alcohol, where IPTBE is a related compound, provide insights into industrial processes and environmental remediation strategies (Ziyang et al., 2001).
  • Ozonation Processes in Water Treatment : Studies on the degradation of MTBE and other ethers, including IPTBE, using catalytic ozonation processes, highlight the importance of these compounds in environmental clean-up technologies (Kasprzyk-Hordern et al., 2004).

Mechanism of Action

  • Target of Action Tert-butyl isopropyl ether (TBIE) does not possess a specific biological mechanism of action. Its primary function is as a solvent for various research applications.
  • Mode of Action

    • Aqueous solutions of strong acids like HBr or HI tend to cleave ethers (including TBIE) into alcohol and an alkyl halide product. The ether oxygen is protonated, forming a good leaving group that can be eliminated via an SN2 or SN1 mechanism .
    • For example, tert-butyl ethers (like TBIE) react by an E1 mechanism when treated with trifluoroacetic acid at low temperatures .

Safety and Hazards

Tert-Butyl isopropyl ether is highly flammable . It may cause drowsiness or dizziness . It is advised to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition . Use only non-sparking tools and explosion-proof equipment, and take precautionary measures against static discharges .

properties

IUPAC Name

2-methyl-2-propan-2-yloxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-6(2)8-7(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFSPSWQNZVCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051792
Record name tert-Butyl isopropyl ether
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

17348-59-3
Record name 2-Methyl-2-(1-methylethoxy)propane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2-methyl-2-(1-methylethoxy)-
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Record name Propane, 2-methyl-2-(1-methylethoxy)-
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Record name tert-Butyl isopropyl ether
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Record name 2-isopropoxy-2-methylpropane
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Synthesis routes and methods

Procedure details

Aqueous alcohol stream 26 is passed to a drier 34 operated at 150° C. and 125 psig. A diisopropyl ether-containing stream 36 is also introduced into drier 34. The diisopropyl ether acts as an entrainer and draws water from the isopropyl alcohol into stream 38 so that stream 38 is a mixture of water and diisopropyl ether. Stream 38 enters a separator 40 where a diisopropyl ether enriched phase readily separates from a water enriched phase. The diisopropyl ether enriched phase is removed from the separator via line 44 and recycled to the drier. The water enriched phase is removed from the separator via line 42 and is combined with line 28. The dry isopropyl alcohol from drier 34 contains about 100 ppm water and is removed in line 46. A portion of the dry isopropyl alcohol stream 46 may be removed in line 48 and collected as high purity isopropyl alcohol product. The remainder of the dry isopropyl alcohol in line 46 and a 7.5 mass % isobutylene-12.5 mass % isoamylene feed 52 is passed to a second reaction zone 50. Second reaction zone 50 contains Amberlyst® 35 catalyst and is operated at 60° C. and 150 psig. In second reaction zone 50 the etherification of isobutylene and isoamylene with isopropyl alcohol is catalyzed and isopropyl tertiary butyl ether and isopropyl tertiary amyl ether are formed. Due to the lower operating temperature of second reaction zone 50, it is not expected that significant amounts of acid from the catalyst will enter the reaction mixture. Second reaction zone effluent 54 contains isobutylene, isoamylene, isopropyl alcohol, isopropyl tertiary butyl ether, and isopropyl tertiary amyl ether. Second reaction zone effluent 54 is directed to a second light ends fractionation zone 60 operating at 60° C. and 70 psig. Fractionation of second reaction zone effluent 54 in second light ends fractionation zone 60 results in an inert compounds, isobutylene, and isoamylene stream 62 and an isopropyl alcohol, isopropyl tertiary butyl ether, and isopropyl tertiary amyl ether stream 64.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the enthalpy change and activation energy for the synthesis of tert-Butyl isopropyl ether (IPTBE)?

A1: The research paper focuses on understanding the heat flow associated with the formation of IPTBE.

  • Enthalpy Change: The standard molar enthalpy for IPTBE formation being -21.7 ± 1.6 kJ·mol-1 at 298 K [] tells us that the reaction is exothermic, meaning it releases heat. This information is crucial for designing safe and efficient industrial processes.
  • Activation Energy: The apparent activation energy of 70.3−78.4 kJ·mol-1 [] provides insight into the temperature dependence of the reaction rate. A lower activation energy generally means the reaction can proceed more readily at lower temperatures. Understanding these parameters is vital for optimizing reaction conditions to achieve better yields of IPTBE.

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